BenchChemオンラインストアへようこそ!

2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline

Lipophilicity Permeability Structure-Activity Relationship

2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline (CAS 2415473-21-9) is a fully synthetic small molecule (C19H24N4O2, MW 340.4) that belongs to the substituted-quinoxaline-type piperidine compound class. Its architecture integrates three pharmacophoric modules: an electron-deficient quinoxaline core, a morpholine ring that serves as a solubilizing spacer, and a terminal piperidine amide cap.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2415473-21-9
Cat. No. B2818524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline
CAS2415473-21-9
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCCCC4
InChIInChI=1S/C19H24N4O2/c1-14-18(21-16-8-4-3-7-15(16)20-14)23-11-12-25-17(13-23)19(24)22-9-5-2-6-10-22/h3-4,7-8,17H,2,5-6,9-13H2,1H3
InChIKeyACVPYWATADWXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline (CAS 2415473-21-9): Structural Primer for Informed Procurement


2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline (CAS 2415473-21-9) is a fully synthetic small molecule (C19H24N4O2, MW 340.4) that belongs to the substituted-quinoxaline-type piperidine compound class [1]. Its architecture integrates three pharmacophoric modules: an electron-deficient quinoxaline core, a morpholine ring that serves as a solubilizing spacer, and a terminal piperidine amide cap . This specific arrangement positions the compound at the intersection of kinase-targeting quinoxaline chemotypes and CNS-accessible morpholine-piperidine hybrids, making it a versatile screening candidate in early drug discovery.

Why Close Analogs of 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline Cannot Substitute Without Revalidation


Minor structural modifications within the 2-methyl-morpholino-piperidine quinoxaline family produce disproportionate shifts in physico-chemical and pharmacological profiles. The 2-methyl substituent on the quinoxaline core elevates lipophilicity by approximately 0.5 logP units relative to the des‑methyl analog, influencing membrane partitioning and passive permeability [1]. The morpholine-piperidine hybrid linker creates a specific hydrogen‑bonding and basicity fingerprint distinct from piperazine-only or morpholine-only tethers, altering both solubility and target engagement [2]. Additionally, the absence of halogen atoms on the quinoxaline ring avoids the metabolic activation concerns associated with chloro‑substituted analogs . These divergences mean that interchanging compounds without quantitative re‑profiling can lead to incompatible assay results and misleading SAR conclusions.

Quantitative Differentiators for 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline Against Its Closest Comparators


2-Methyl Substitution Elevates Lipophilicity by ≈0.5 logP Units vs. Des-Methyl Analog

The 2-methyl group on the quinoxaline core increases the compound's calculated logP by approximately 0.5 units relative to the des‑methyl analog 2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline (CAS 2415566-67-3). This increment is consistent with the well‑established 'magic methyl' effect, where a single methyl substitution adds 0.5 to the partition coefficient [1]. While direct experimental logP values for both compounds are not publicly available, the methyl‑dependent logP shift can be inferred from the measured logP difference between quinoxaline (logP 1.32) and 2-methylquinoxaline (logP 1.94) on the core scaffold [2].

Lipophilicity Permeability Structure-Activity Relationship

Morpholine-Piperidine Hybrid Linker Imparts a Unique Physicochemical Signature vs. Mono-Heterocycle Analogs

The combination of a morpholine ring (pKa ≈ 6.5) and a piperidine amide (pKa ≈ 8.5) creates a dual-basicity profile that is absent in compounds bearing only a morpholine tether, such as 2-methyl-3-(morpholin-4-yl)quinoxaline . This hybrid linker has been highlighted in the patent literature as a key structural feature for achieving balanced aqueous solubility and CNS penetration within the substituted-quinoxaline-type piperidine series [1]. Morpholino‑quinoxaline SAR studies further demonstrate that the morpholine group contributes significantly to PI3Kα inhibitory potency and cytotoxicity, while the piperidine amide modulates logP and hydrogen-bonding capacity [2].

Solubility Basicity CNS drug-like properties

Class-Level PI3Kα Inhibition Potential Inferred from Morpholino-Quinoxaline Pharmacophore

The morpholino-quinoxaline scaffold is a validated pharmacophore for phosphoinositide 3-kinase α (PI3Kα) inhibition. In a pharmacophore-based screening study, compound 1a bearing a morpholino-quinoxaline core exhibited PI3Kα IC50 of 0.44 μM and demonstrated good in vitro cytotoxicity across multiple human cancer cell lines [1]. Although direct IC50 data for 2-methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline have not been reported, its structural alignment with the morpholino-quinoxaline inhibitor pharmacophore suggests potential PI3K pathway engagement that warrants profiling [2]. Notably, the piperidine amide appendage in the target compound may confer additional kinase selectivity relative to simpler morpholino analogs via steric and electronic modulation of the ATP-binding site interaction [3].

PI3K Inhibition Cancer Kinase Profiling

Reduced Molecular Weight and Halogen-Free Composition vs. 6-Chloro Analog Mitigates Toxicity Risk

The target compound (MW 340.4 g/mol, C19H24N4O2) lacks the chlorine substituent present in 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline (CAS 2548995-04-4, MW 360.8 g/mol) . This results in a 20.4 g/mol lower molecular weight, contributing to improved ligand efficiency if biological activity is comparable. More critically, the absence of a chlorine atom eliminates a structural alert associated with oxidative metabolism and covalent adduct formation—a concern documented for halogenated quinoxaline derivatives [1]. Chlorine substituents on aromatic systems can undergo cytochrome P450-mediated bioactivation to reactive epoxide or quinone-imine intermediates, posing genotoxicity and idiosyncratic toxicity risks in later-stage profiling [2].

Molecular Weight Drug-likeness Toxicophore Avoidance

High-Yield Morpholine Coupling Route Demonstrates Synthetic Tractability at Scale

A closely related Substituted-Quinoxaline-Type Piperidine Compound (1‑(1‑cyclooctylpiperidin‑4‑yl)‑3‑morpholinoquinoxalin‑2(1H)‑one) was synthesized via morpholine displacement with a yield of 96%, as reported in the enabling patent [1]. This demonstrates that the morpholine coupling step on the quinoxaline core is high‑yielding and robust under standard conditions. The target compound shares the same morpholine‑quinoxaline connectivity and piperidine‑amide architecture, suggesting similar synthetic accessibility. Reproducible, high‑yield chemistry is critical for ensuring batch‑to‑batch consistency and supply security when procuring gram‑to‑kilogram quantities .

Synthetic Chemistry Process Feasibility Procurement Scalability

High-Impact Application Scenarios for 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline in R&D Programs


Kinase Inhibitor Screening Libraries for Oncology Target Identification

The compound's position within the morpholino-quinoxaline PI3Kα pharmacophore class makes it a suitable candidate for inclusion in focused kinase inhibitor libraries aimed at identifying novel PI3K/AKT/mTOR pathway modulators. Its structural differentiation from piperazinylquinoxaline analogs (e.g., compound 41 with PI3Kα IC50 = 24 nM [1]) allows exploration of linker-dependent selectivity. Researchers should initiate profiling at 0.1–10 μM concentrations in competitive fluorescence polarization PI3Kα assays, using the class benchmark IC50 of 0.44 μM (compound 1a) as a reference point for hit calling [2].

CNS-Penetrant Probe Development Leveraging Morpholine-Piperidine Dual Basicity

The dual-basicity profile conferred by the morpholine (pKa ~6.5) and piperidine amide (pKa ~8.5) moieties supports pH-dependent ionization states favorable for CNS penetration [1]. The 2-methyl lipophilicity boost further aids passive BBB permeation. This compound is suitable for CNS phenotypic screening cascades (e.g., neurodegeneration, pain) where the parent patent specifically claims quinoxaline-type piperidine compounds for pain, anxiety, and memory disorders [2]. Parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 efflux ratio determination are recommended as first-tier ADME assays.

Halogen-Free Lead Optimization Starting Point for Genotoxicity-Sensitive Programs

For programs where genotoxicity risk is a critical exclusion criterion, the halogen-free structure of this compound provides a clean starting point relative to the 6-chloro analog (CAS 2548995-04-4) that carries a structural alert for metabolic activation [1]. This compound eliminates the need for Ames II and in vitro micronucleus de‑risking that is mandatory for chlorinated analogs, accelerating hit-to-lead timelines [2]. Combined with the lower molecular weight (340.4 vs. 360.8 g/mol), it offers better ligand efficiency metrics for fragment-based or lead-like optimization strategies .

Scalable Medicinal Chemistry for Multi-Parameter Optimization Campaigns

The demonstrated 96% yield for an analogous morpholine‑coupled quinoxaline compound in the patent literature [1] indicates that gram‑scale synthesis of the target compound is feasible with minimal optimization. This scalability supports multi‑parameter lead optimization (potency, selectivity, PK, safety) where iterative analoging requires reliable, high‑purity compound supply. Procurement teams can request custom synthesis with defined purity specifications (≥95% HPLC) from vendors experienced in substituted-quinoxaline chemistry, with typical delivery timelines of 2–4 weeks for gram quantities [2].

Quote Request

Request a Quote for 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.